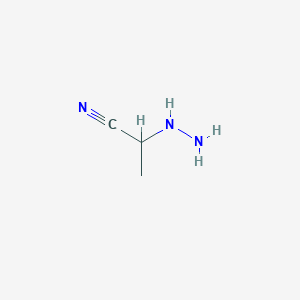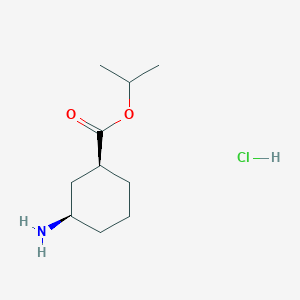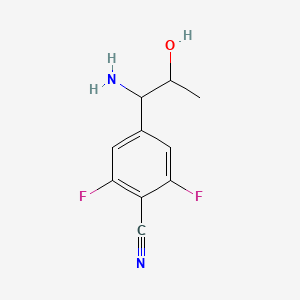
2-Hydrazinylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinylpropanenitrile is an organic compound with the molecular formula C3H7N3 It is a nitrile derivative that contains a hydrazine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydrazinylpropanenitrile can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions.
Dehydration of Amides: Another method involves dehydrating amides using phosphorus(V) oxide (P4O10).
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and efficiency. The choice of method depends on factors such as the availability of starting materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium cyanide (NaCN) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield oxides and other oxygenated derivatives.
Reduction: Reduction typically produces primary amines.
Substitution: Substitution reactions can lead to the formation of various nitrile derivatives.
Applications De Recherche Scientifique
2-Hydrazinylpropanenitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydrazinylpropanenitrile involves its interaction with molecular targets through its hydrazine and nitrile functional groups. These interactions can inhibit enzyme activity or alter biochemical pathways, making it useful in medicinal chemistry and biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoethylhydrazine: Similar in structure but with different reactivity and applications.
2-Hydroxy-2-methylpropanenitrile: Contains a hydroxyl group, leading to different chemical properties and uses.
Propriétés
Formule moléculaire |
C3H7N3 |
|---|---|
Poids moléculaire |
85.11 g/mol |
Nom IUPAC |
2-hydrazinylpropanenitrile |
InChI |
InChI=1S/C3H7N3/c1-3(2-4)6-5/h3,6H,5H2,1H3 |
Clé InChI |
RNSOPVHZWUNLFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)



![(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B13037775.png)





![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)



